2-Hidroxi-4,5-dimetoxi-benzaldehído

Descripción general

Descripción

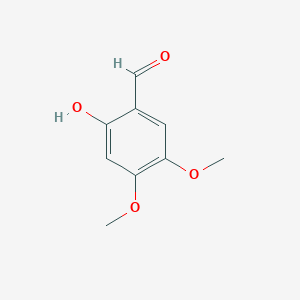

2-Hydroxy-4,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H10O4. It is a derivative of benzaldehyde, characterized by the presence of two methoxy groups and one hydroxyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis Intermediate:

2-Hydroxy-4,5-dimethoxybenzaldehyde serves as an important intermediate in the synthesis of complex organic molecules. It can be utilized in the production of various derivatives and has been involved in methodologies for synthesizing coumarins, which are valuable in pharmaceuticals and agriculture .

Reagent in Reactions:

This compound is frequently employed as a reagent in chemical reactions due to its reactive aldehyde group. It participates in condensation reactions and can form various derivatives through nucleophilic addition reactions.

Biological Applications

Antimicrobial Properties:

Research indicates that 2-hydroxy-4,5-dimethoxybenzaldehyde exhibits significant antimicrobial activity. It has been tested against various fungi and bacteria, showcasing its potential as a natural antifungal agent. In studies, it demonstrated the ability to inhibit the growth of Aspergillus fumigatus, a common pathogen .

Mechanism of Action:

The compound disrupts the cellular antioxidation systems of fungi, leading to increased oxidative stress and subsequent cell damage. This mechanism underlines its potential as an antifungal treatment by targeting cell wall integrity .

Medical Applications

Pharmaceutical Development:

The compound is being explored for its potential use in developing new pharmaceuticals. Its ability to enhance the efficacy of other antifungal agents through chemosensitization makes it a candidate for combination therapies against resistant fungal strains .

Toxicological Studies:

Studies on inhalation toxicity have also been conducted to assess the safety profile of 2-hydroxy-4,5-dimethoxybenzaldehyde when used in e-cigarettes and other inhalable products. Understanding its toxicological impact is crucial for ensuring consumer safety .

Industrial Applications

Dyes and Photographic Chemicals:

In industrial settings, 2-hydroxy-4,5-dimethoxybenzaldehyde is utilized in the production of dyes and photographic chemicals. Its unique chemical properties allow it to be incorporated into formulations that require specific optical characteristics.

Production Processes:

The compound can be synthesized from readily available precursors such as veratrole, making it accessible for large-scale industrial applications .

Case Studies

Mecanismo De Acción

Target of Action

The primary targets of 2-Hydroxy-4,5-dimethoxybenzaldehyde are the cellular antioxidation systems of fungi . These systems include enzymes such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in maintaining the redox balance within the cell and protecting it from oxidative stress .

Mode of Action

2-Hydroxy-4,5-dimethoxybenzaldehyde interacts with its targets by disrupting the cellular antioxidation systems . This disruption is achieved through the compound’s redox-active properties . The compound destabilizes cellular redox homeostasis, leading to an increase in oxidative stress within the cell .

Biochemical Pathways

The disruption of cellular antioxidation systems affects various biochemical pathways. The increase in oxidative stress can lead to damage to cellular components, including proteins, lipids, and DNA . This damage can inhibit the normal functioning of these components, affecting various cellular processes and leading to cell death .

Pharmacokinetics

The compound’s physical properties, such as its melting point of 105 °c and boiling point of 3158±370 °C , suggest that it may have good bioavailability.

Result of Action

The result of the action of 2-Hydroxy-4,5-dimethoxybenzaldehyde is the inhibition of fungal growth . By disrupting the cellular antioxidation systems and increasing oxidative stress, the compound can effectively inhibit the growth of various fungi, including strains of Aspergillus fumigatus, A. flavus, A. terreus, and Penicillium expansum .

Action Environment

The action, efficacy, and stability of 2-Hydroxy-4,5-dimethoxybenzaldehyde can be influenced by various environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Additionally, the compound’s antifungal activity may be affected by the specific environmental conditions within the fungal cell, such as the redox state .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4,5-dimethoxybenzaldehyde can be achieved through several methods. One common approach involves the formylation of 1,4-dimethoxybenzene. This process typically requires the use of reagents such as hydrogen cyanide or zinc cyanide under acidic conditions . Another method involves the alkylation of 2-hydroxy-5-methoxybenzaldehyde with dimethyl sulfate .

Industrial Production Methods: In industrial settings, the production of 2-Hydroxy-4,5-dimethoxybenzaldehyde often involves the reaction of crude 2-hydroxy-5-methoxybenzaldehyde with a metal hydroxide to form a metal salt. This salt is then alkylated with dimethyl sulfate to yield the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Hydroxy-4,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted benzaldehyde derivatives .

Comparación Con Compuestos Similares

- 2,5-Dimethoxybenzaldehyde

- 2,4-Dimethoxybenzaldehyde

- 2-Hydroxy-3,4-dimethoxybenzaldehyde

Comparison: 2-Hydroxy-4,5-dimethoxybenzaldehyde is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. For instance, the presence of the hydroxyl group at the ortho position relative to the aldehyde group enhances its redox activity, making it more effective in disrupting cellular antioxidation systems compared to its analogs .

Actividad Biológica

2-Hydroxy-4,5-dimethoxybenzaldehyde (2HMB) is a naturally occurring compound known for its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, antifungal, antioxidant properties, and potential therapeutic applications. The information is compiled from various research studies and findings to present a comprehensive understanding of this compound.

2HMB is classified as a methide and has the molecular formula . It possesses a hydroxyl group and two methoxy groups attached to a benzaldehyde structure, which contributes to its unique chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Melting Point | 105 °C |

| Boiling Point | 315.8 ± 370 °C |

Antimicrobial Activity

Research indicates that 2HMB exhibits significant antimicrobial properties, particularly against various strains of bacteria and fungi. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 1024 µg/ml. The compound demonstrated the ability to disrupt bacterial cell membranes, leading to increased release of intracellular components and substantial biofilm eradication capabilities .

Antifungal Activity

2HMB has been shown to inhibit fungal growth by targeting cellular antioxidation systems. This mechanism leads to increased oxidative stress within fungal cells, ultimately resulting in cell death. The compound's action disrupts biochemical pathways critical for fungal survival .

Antioxidant Activity

The antioxidant potential of 2HMB was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the free radical scavenging ability of compounds. Results indicated that as the concentration of 2HMB increased, so did its antioxidant activity, suggesting its potential role in mitigating oxidative stress-related damage in cells .

Neuroprotective Effects

Preliminary studies have suggested that derivatives of 2HMB may possess neuroprotective effects. In vitro tests conducted on human neuroblastoma SH-SY5Y cell lines showed low cytotoxicity at concentrations up to 50 µM and indicated potential protective effects against oxidative stress induced by mitochondrial toxins .

The primary mechanisms through which 2HMB exerts its biological effects include:

- Disruption of Cellular Antioxidation Systems : By interfering with the antioxidative defenses in microbial cells, leading to elevated oxidative stress and cell death.

- Membrane Integrity Compromise : The compound's interaction with bacterial membranes results in leakage of cellular contents, contributing to its antimicrobial efficacy.

- Antioxidant Activity : The ability to neutralize free radicals helps protect cells from oxidative damage.

Study on Antimicrobial Efficacy

In a recent study focusing on the antibacterial properties of 2HMB isolated from Hemidesmus indicus, it was found that the compound effectively inhibited MRSA growth and disrupted preformed biofilms by approximately 80% at effective concentrations. This study emphasizes the potential of 2HMB as a lead compound for developing new antibacterial agents .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds revealed that 2HMB's unique positioning of functional groups enhances its redox activity, making it more effective than its analogs such as 2,4-Dimethoxybenzaldehyde and 2-Hydroxy-3,4-dimethoxybenzaldehyde in disrupting microbial cellular processes .

Propiedades

IUPAC Name |

2-hydroxy-4,5-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-8-3-6(5-10)7(11)4-9(8)13-2/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKGRPKDQDFXLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450826 | |

| Record name | 2-hydroxy-4,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14382-91-3 | |

| Record name | 2-hydroxy-4,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4,5-dimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was 2-Hydroxy-4,5-dimethoxybenzaldehyde chosen as a starting material for the synthesis of chromenone-crown ethers?

A1: The research aimed to synthesize novel chromenone-crown ethers and investigate their fluorescence properties, particularly their potential as chemosensors for metal ions. 2-Hydroxy-4,5-dimethoxybenzaldehyde serves as a crucial building block for the chromenone core structure. [] This compound, when reacted with 3,4-dihydroxyphenylacetic acid under specific conditions, yields a key intermediate, 6,7-dimethoxy-3-(3′,4′-dihydroxyphenyl)chromenone. This intermediate possesses the necessary dihydroxyphenyl group for further cyclization with poly(ethylene glycol) ditosylates, ultimately forming the desired chromenone-crown ethers. The choice of 2-Hydroxy-4,5-dimethoxybenzaldehyde likely stems from its suitability for this multi-step synthesis and its potential influence on the final compounds' fluorescence properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.